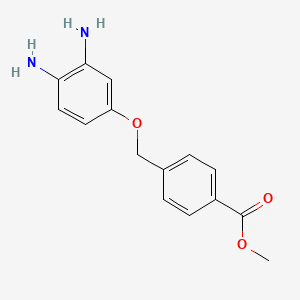
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline is a chemical compound that belongs to the class of tetrahydroquinazolines This compound is characterized by its unique structure, which includes three phenyl groups attached to the quinazoline core
Méthodes De Préparation
The synthesis of 2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with isotonic anhydride, followed by a Mannich reaction with ciprofloxacin and norfloxacin . This method allows for the introduction of the phenyl groups at the desired positions on the quinazoline core. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydro structure but differs in its substitution pattern and biological activities.
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline: This compound has a different substitution pattern and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
84571-55-1 |
|---|---|
Formule moléculaire |
C26H22N2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
2,2,4-triphenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C26H22N2/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)27-26(28-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25,27-28H |
Clé InChI |
HOBKICWOZPQWHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)
![(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13869389.png)
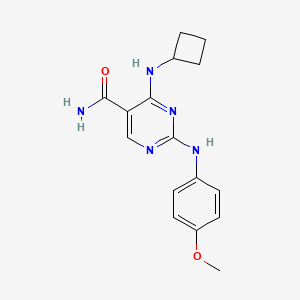


![4-[(4-Propan-2-ylphenyl)methoxy]piperidine](/img/structure/B13869421.png)
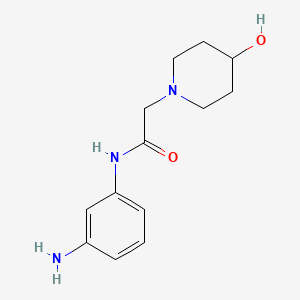
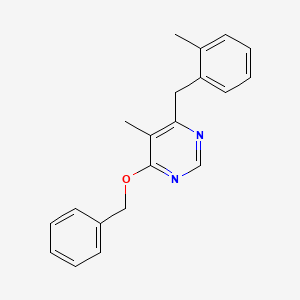
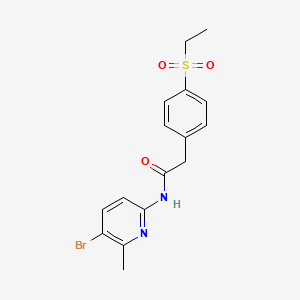
![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)


![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)
